
Propanal, 2-hydroxy-3-methoxy-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 2-hydroxy-3-methoxy-, ®- is an organic compound with the molecular formula C4H8O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of propanal, where the hydrogen atoms on the second and third carbon atoms are replaced by hydroxyl and methoxy groups, respectively. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanal, 2-hydroxy-3-methoxy-, ®- can be synthesized through various methods. One common approach involves the hydroxylation of propanal followed by methylation. The hydroxylation can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide. The methylation step typically involves the use of methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydroformylation of ethylene to produce propanal, followed by selective hydroxylation and methylation. The reaction conditions are carefully controlled to ensure high yield and purity of the desired ®-enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
Propanal, 2-hydroxy-3-methoxy-, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert it into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting hydroxyl groups to halides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halides and other substituted derivatives.
Applications De Recherche Scientifique
Propanal, 2-hydroxy-3-methoxy-, ®- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of propanal, 2-hydroxy-3-methoxy-, ®- involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound can form hydrogen bonds and participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanal: The parent compound without hydroxyl and methoxy groups.
2-Hydroxypropanal: A derivative with only a hydroxyl group.
3-Methoxypropanal: A derivative with only a methoxy group.
Uniqueness
Propanal, 2-hydroxy-3-methoxy-, ®- is unique due to its specific chiral configuration and the presence of both hydroxyl and methoxy groups. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Propriétés
Numéro CAS |
105121-51-5 |
|---|---|
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.10 g/mol |
Nom IUPAC |
2-hydroxy-3-methoxypropanal |
InChI |
InChI=1S/C4H8O3/c1-7-3-4(6)2-5/h2,4,6H,3H2,1H3 |
Clé InChI |
OHLOPQAAMJVRMC-UHFFFAOYSA-N |
SMILES canonique |
COCC(C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


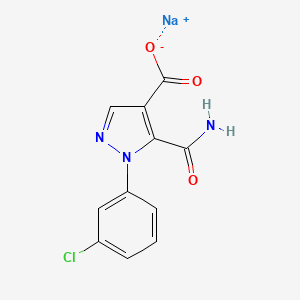
![1-Ethenyl-3-[3-(4-ethenylphenyl)propyl]benzene](/img/structure/B14331005.png)
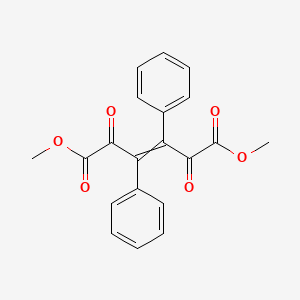
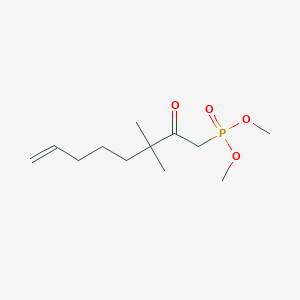
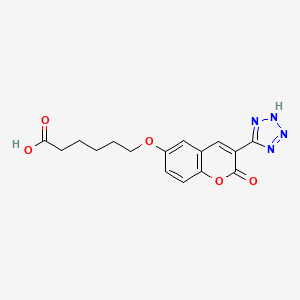

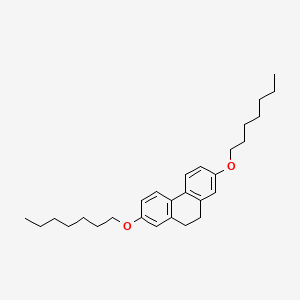

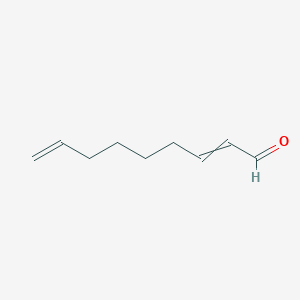


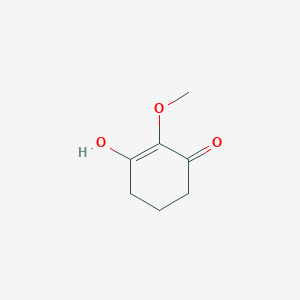
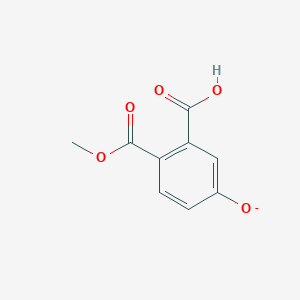
![Cyclopentyl(phenyl)[2-(piperidin-1-yl)ethyl]silanol](/img/structure/B14331089.png)
